(4-Aminopiperidin-1-yl)(pyrrolidin-1-yl)methanone hydrochloride
Overview
Description
(4-Aminopiperidin-1-yl)(pyrrolidin-1-yl)methanone hydrochloride: is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an aminopiperidine group and a pyrrolidinyl group attached to a methanone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Aminopiperidin-1-yl)(pyrrolidin-1-yl)methanone hydrochloride typically involves the reaction of 4-aminopiperidine with pyrrolidin-1-carbonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at a temperature range of 0°C to room temperature.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry techniques to enhance efficiency and scalability. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity.
Chemical Reactions Analysis
(4-Aminopiperidin-1-yl)(pyrrolidin-1-yl)methanone hydrochloride: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or esters.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amine or carbonyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkyl halides, amines, and alcohols are used in substitution reactions.
Major Products Formed:
Amides and esters from oxidation reactions.
Amines and alcohols from reduction reactions.
Substituted derivatives from nucleophilic substitution reactions.
Scientific Research Applications
(4-Aminopiperidin-1-yl)(pyrrolidin-1-yl)methanone hydrochloride: has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and cardiovascular conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (4-Aminopiperidin-1-yl)(pyrrolidin-1-yl)methanone hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(4-Aminopiperidin-1-yl)(pyrrolidin-1-yl)methanone hydrochloride: can be compared with other similar compounds, such as:
(3-Aminopiperidin-1-yl)(pyrazin-1-yl)methanone hydrochloride
(4-Aminopiperidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone hydrochloride
These compounds share structural similarities but differ in their functional groups and potential applications. The uniqueness of This compound lies in its specific combination of aminopiperidine and pyrrolidinyl groups, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
(4-aminopiperidin-1-yl)-pyrrolidin-1-ylmethanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O.ClH/c11-9-3-7-13(8-4-9)10(14)12-5-1-2-6-12;/h9H,1-8,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKHNRELCUURGBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)N2CCC(CC2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70679020 | |
Record name | (4-Aminopiperidin-1-yl)(pyrrolidin-1-yl)methanone--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70679020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
889849-93-8 | |
Record name | (4-Aminopiperidin-1-yl)(pyrrolidin-1-yl)methanone--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70679020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(1-PYRROLIDINYLCARBONYL)-4-PIPERIDINAMINE HYDROCHLORIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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